2-Aminopropanoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

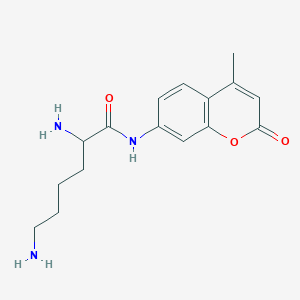

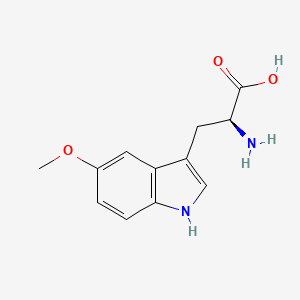

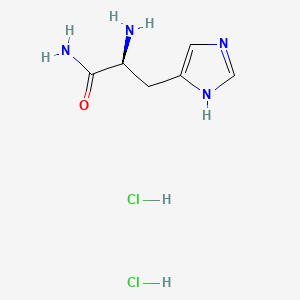

Ethyl 2-aminopropanoate, also known as DL-alanine ethyl ester, is a compound used for research and development . Its molecular formula is C5H11NO2 .

Synthesis Analysis

The synthesis of Ethyl 2-aminopropanoate involves organic synthesis methods . It can be produced industrially by the reaction of ammonia with β-propiolactone .

Molecular Structure Analysis

The molecular structure of Ethyl 2-aminopropanoate consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChIKey of Ethyl 2-aminopropanoate is ROBXZHNBBCHEIQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Ethyl 2-aminopropanoate can undergo various chemical reactions. For instance, it can be used in the formation of aryl derivatives, silylation, acylation, and several other forms of derivatization .

Physical and Chemical Properties Analysis

The molecular weight of Ethyl 2-aminopropanoate is 117.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Aplicaciones Científicas De Investigación

Derivatización en Química Analítica

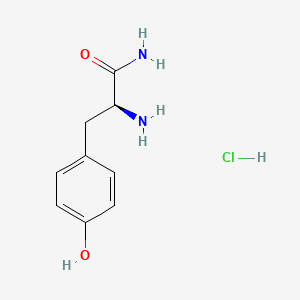

En cromatografía de gases y espectrometría de masas (GC/MS), el 2-Aminopropanoato de etilo se utiliza para la derivatización {svg_1}. Modifica las propiedades de los analitos, mejorando su volatilidad y estabilidad, lo que facilita una mejor separación e identificación. Esto es particularmente importante para compuestos con un comportamiento cromatográfico deficiente.

Mecanismo De Acción

Target of Action

Ethyl 2-aminopropanoate, also known as Ethyl β-alaninate , is a derivative of the amino acid alanine

Mode of Action

It is known that amino acid derivatives can influence various biological processes, including protein synthesis and metabolism

Biochemical Pathways

Alanine plays a crucial role in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from proteins . Ethyl 2-aminopropanoate may potentially influence this cycle or other alanine-related pathways.

Pharmacokinetics

Its metabolism and excretion would likely involve standard processes for handling amino acid derivatives .

Result of Action

As an alanine derivative, it may influence processes related to protein synthesis and metabolism, potentially affecting cellular function and health .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXZHNBBCHEIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902534 |

Source

|

| Record name | NoName_3047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-75-5 |

Source

|

| Record name | Ethyl alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Ethyl 2-aminopropanoate react with 3-formylchromone derivatives?

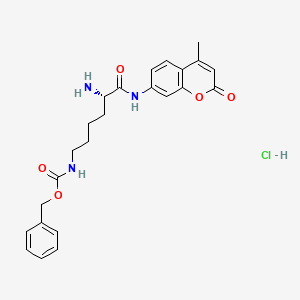

A: Ethyl 2-aminopropanoate acts as a bifunctional nucleophile when reacting with 3-formylchromone derivatives like 4-Oxo-4H-1-benzopyran-3-carbaldehyde (3-formylchromone) []. Interestingly, instead of forming the expected pyridine derivative, this reaction predominantly yields a pyrrole product, specifically 4-(2-hydroxybenzoyl)-2-(4-oxo-4H-l-benzopyran-3-yl)pyrrole []. This suggests that the reaction may proceed through a different mechanistic pathway than reactions with other similar nucleophiles.

Q2: Are there any other interesting observations regarding the reactivity of Ethyl 2-aminopropanoate in this context?

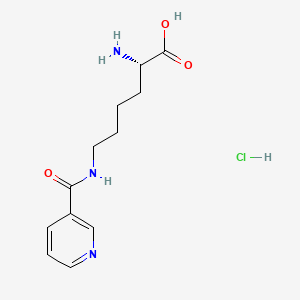

A: Yes, a notable observation is that Ethyl 2-aminopropanoate and Ethyl 2-amino-2-phenylethanoate, despite their structural differences, both yield the same pyrrole product, 4-(2-hydroxybenzoyl)-2-(4-oxo-4H-l-benzopyran-3-yl)pyrrole, when reacted with 3-formylchromone []. This suggests that the substituent on the alpha-carbon of the aminoester does not significantly influence the product outcome in this specific reaction. Further research into the reaction mechanism could help explain this phenomenon.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.